N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1886967-16-3
VCID: VC5458885
InChI: InChI=1S/C7H10F3N.ClH/c1-11-6-2-5(3-6,4-6)7(8,9)10;/h11H,2-4H2,1H3;1H
SMILES: CNC12CC(C1)(C2)C(F)(F)F.Cl
Molecular Formula: C7H11ClF3N
Molecular Weight: 201.62

N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride

CAS No.: 1886967-16-3

Cat. No.: VC5458885

Molecular Formula: C7H11ClF3N

Molecular Weight: 201.62

* For research use only. Not for human or veterinary use.

N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride - 1886967-16-3

Specification

CAS No. 1886967-16-3
Molecular Formula C7H11ClF3N
Molecular Weight 201.62
IUPAC Name N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H10F3N.ClH/c1-11-6-2-5(3-6,4-6)7(8,9)10;/h11H,2-4H2,1H3;1H
Standard InChI Key IGHOJYVLQGZJQI-UHFFFAOYSA-N
SMILES CNC12CC(C1)(C2)C(F)(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[1.1.1]pentane core substituted with a trifluoromethyl group at position 3 and a methylated amine at position 1, forming a hydrochloride salt. This configuration creates a highly strained, three-dimensional structure that mimics steric bulk while maintaining metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₁ClF₃N
Molecular Weight201.62 g/mol
CAS Number1886967-16-3
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents

The hydrochloride salt formation improves aqueous solubility compared to the free base, a critical factor for bioavailability in drug formulations.

Synthesis and Manufacturing

Small-Scale Laboratory Synthesis

The primary synthetic route involves two stages:

  • Formation of the BCP Core: Photochemical [2π+2σ] cycloaddition of [1.1.1]propellane with appropriate precursors under UV irradiation .

  • Salt Formation: Reaction of N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine with hydrochloric acid in anhydrous conditions.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CycloadditionDiacetyl, propellane, UV light60-75%
AminationMethylamine, Pd/C catalysis82%
Salt FormationHCl gas, Et₂O, 0°C95%

Industrial-Scale Production

Large-scale manufacturing (kilogram quantities) employs continuous flow photochemistry to enhance safety and efficiency. A reported protocol produces 1 kg of BCP intermediate in 24 hours using:

  • Flow Reactor: Residence time <5 minutes

  • Light Source: 450 nm LEDs (15% intensity)

  • Workup: Liquid-liquid extraction and recrystallization .

Pharmaceutical Applications

Lead Optimization Case Studies

In preclinical studies, BCP derivatives demonstrate:

  • Improved Pharmacokinetics: 3.2-fold increase in half-life compared to linear analogs .

  • Enhanced Selectivity: 10:1 binding preference for serotonin 5-HT₂A over 5-HT₂C receptors.

SupplierPurityPackagingPrice Range
Shaanxi Istare Biotechnology98%50 mg-5 g$120-$950
Biosynth Carbosynth95%100 mg-1 g$150-$1100
Ambeed99%250 mg-2 g$200-$1400

Current market demand focuses on small quantities (mg to gram scale) for lead optimization studies.

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